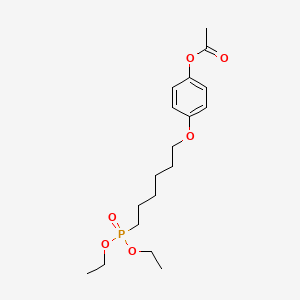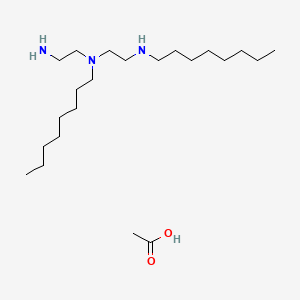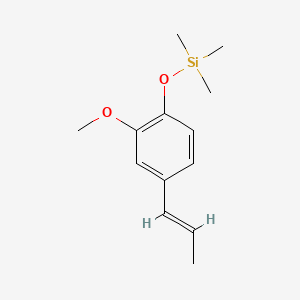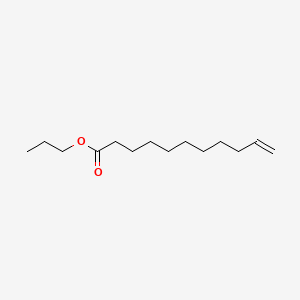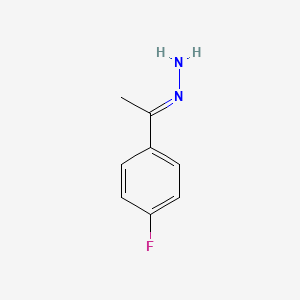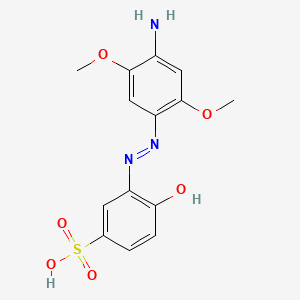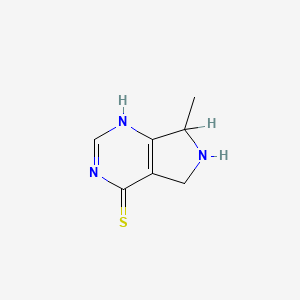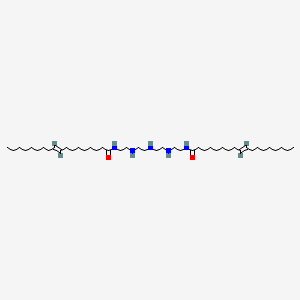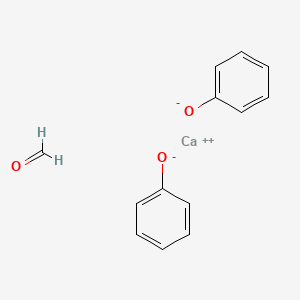![molecular formula C22H43N3O B12673324 N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide CAS No. 93893-33-5](/img/structure/B12673324.png)
N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide is a complex organic compound with the molecular formula C26H52N4O3. This compound is known for its unique structure, which includes a long hydrocarbon chain with two double bonds and an amide group linked to a polyamine chain. It is used in various scientific research fields due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide typically involves the reaction of octadeca-9,12-dienoic acid with a polyamine such as diethylenetriamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the end of the process. This method reduces the reaction time and improves the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide can undergo various types of chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide involves its interaction with various molecular targets. The compound can insert itself into lipid bilayers due to its hydrophobic tail, affecting membrane fluidity and permeability. The polyamine chain can interact with negatively charged molecules, such as nucleic acids and proteins, influencing their function and stability. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dienamide monoacetate
- N,N-bis(2-aminoethyl)ethylenediamine
- N-(2-aminoethyl)maleimide hydrochloride
Uniqueness
N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide is unique due to its specific combination of a long hydrocarbon chain with double bonds and a polyamine chain. This structure imparts unique chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
93893-33-5 |
|---|---|
Molekularformel |
C22H43N3O |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
(9E,12E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C22H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26)/b7-6+,10-9+ |
InChI-Schlüssel |
YEPGQAAGPHDRPO-AVQMFFATSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


